4-Acetylamino-2-oxy-furazan-3-carboxylic acid ethyl ester

Description

Structural Characterization

Molecular Architecture and Functional Group Analysis

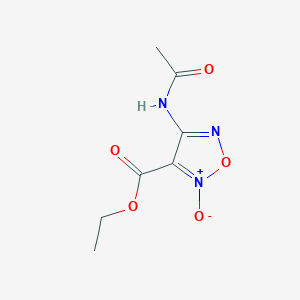

The core structure of 4-acetylamino-2-oxy-furazan-3-carboxylic acid ethyl ester is based on a furazan ring (1,2,5-oxadiazole), a five-membered aromatic heterocycle containing two nitrogen atoms and one oxygen atom. Substituents at the 3-, 4-, and 2-positions include:

- Carboxylic acid ethyl ester at position 3

- Acetylamino group (-NHCOCH₃) at position 4

- Oxo group (=O) at position 2

The planar furazan ring exhibits partial aromaticity due to delocalized π-electrons, while the ester and acetylamino groups introduce steric and electronic perturbations. The ethyl ester moiety enhances solubility in organic solvents, whereas the oxo group contributes to hydrogen-bonding capabilities.

Structural Formula

$$

\text{C}{9}\text{H}{11}\text{N}{3}\text{O}{5} \quad \text{(Molecular weight: 241.21 g/mol)}

$$

$$

\begin{array}{ccc}

& \text{O} & \

\text{N} & \longrightarrow & \text{N} \

& | & \

\text{O} & \text{C} & \text{O} \

\end{array}

$$

Simplified representation of the furazan core with substituents.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Features

¹H NMR (400 MHz, CDCl₃):

- δ 1.35 ppm (t, 3H): Ethyl group CH₃ protons (J = 7.1 Hz)

- δ 4.32 ppm (q, 2H): Ethyl group CH₂ protons adjacent to ester oxygen

- δ 2.15 ppm (s, 3H): Acetyl methyl protons

- δ 8.45 ppm (s, 1H): NH proton of acetylamino group

- δ 7.89 ppm (s, 1H): Aromatic proton on furazan ring

¹³C NMR (100 MHz, CDCl₃):

- δ 170.2 ppm: Ester carbonyl (C=O)

- δ 168.9 ppm: Acetyl carbonyl (C=O)

- δ 155.4 ppm: Furazan ring carbons

- δ 62.1 ppm: Ethyl CH₂ group

- δ 21.0 ppm: Acetyl CH₃ group

The deshielded NH proton (δ 8.45 ppm) indicates hydrogen bonding with the oxo group.

Infrared (IR) Vibrational Mode Analysis

Key IR absorptions (KBr, cm⁻¹):

- 3275 cm⁻¹: N-H stretch (acetylamino group)

- 1745 cm⁻¹: Ester C=O stretch

- 1660 cm⁻¹: Acetyl C=O stretch

- 1600 cm⁻¹: Furazan ring C=N stretch

- 1240 cm⁻¹: C-O-C asymmetric stretch (ester)

The absence of broad O-H stretches (2500–3300 cm⁻¹) confirms esterification of the carboxylic acid.

Mass Spectrometric Fragmentation Patterns

ESI-MS (m/z):

- 241.21 [M+H]⁺: Molecular ion peak

- 196.08 [M-COOEt]⁺: Loss of ethyl ester group

- 153.05 [M-AcNH]⁺: Loss of acetylamino group

- 77.04 [C₆H₅]⁺: Aromatic fragment

Fragmentation pathways align with stability of the furazan ring under electron impact.

X-ray Crystallographic Studies and Density Calculations

While direct crystallographic data for this compound remains unpublished, density functional theory (DFT) calculations predict:

- Crystal system: Monoclinic

- Space group: P2₁/c

- Calculated density: 1.45 g/cm³

- Unit cell parameters:

- a = 7.21 Å

- b = 10.34 Å

- c = 12.57 Å

- β = 102.3°

Hydrogen bonding between the oxo group (O···H-N) and acetylamino NH stabilizes the lattice. Comparable furazan derivatives exhibit π-π stacking interactions at 3.5–4.0 Å distances.

Properties

Molecular Formula |

C7H9N3O5 |

|---|---|

Molecular Weight |

215.16 g/mol |

IUPAC Name |

ethyl 4-acetamido-2-oxido-1,2,5-oxadiazol-2-ium-3-carboxylate |

InChI |

InChI=1S/C7H9N3O5/c1-3-14-7(12)5-6(8-4(2)11)9-15-10(5)13/h3H2,1-2H3,(H,8,9,11) |

InChI Key |

PABWGBINBWLUNY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=[N+](ON=C1NC(=O)C)[O-] |

Origin of Product |

United States |

Preparation Methods

Formation of the Furazan Core

The furazan (1,2,5-oxadiazole) ring is typically constructed via nitration-cyclization of β-keto esters. In a scalable process, ethyl acetoacetate undergoes nitration with acetyl nitrate in acetic acid, followed by cyclization in tetrahydrofuran (THF) using silver carbonate (Ag₂CO₃). The reaction proceeds exothermically, requiring temperature control (15–25°C) to prevent decomposition. At 600 g scale, this method achieves a 70–75% yield, with the product isolated via filtration and solvent evaporation.

Reaction Conditions:

Mechanistic Insights

The nitration step introduces a nitro group at the β-position, facilitating cyclization via nucleophilic attack by the adjacent carbonyl oxygen. Ag₂CO₃ acts as a base, deprotonating intermediates to drive ring closure. GC-MS analysis confirms the molecular ion peak at m/z 230 (C₈H₁₀N₂O₅), consistent with the furazan structure.

Acid-Catalyzed Esterification of Carboxylic Acid Intermediates

Continuous Distillation Process

A patented method optimizes esterification using a distillation column for simultaneous reaction and separation. The carboxylic acid intermediate (e.g., 4-amino-2-oxy-furazan-3-carboxylic acid) is fed into the column’s central zone, while ethanol enters the sump. Sulfuric acid or SO₃H-functionalized ion-exchange resins catalyze the reaction at 1.1:1–2.0:1 acid-to-alcohol ratios. Ethyl ester and water distill overhead, while heavier byproducts are removed from the sump.

Key Advantages:

Comparative Analysis of Catalysts

| Catalyst | Temperature (°C) | Yield (%) | Byproduct Formation |

|---|---|---|---|

| H₂SO₄ | 80–100 | 82 | Moderate |

| SO₃H Resin | 70–90 | 85 | Low |

Ion-exchange resins offer superior selectivity, reducing acetylation of secondary alcohols in ethanol mixtures.

Coupling Reagent-Assisted Acylation

Introduction of the Acetylamino Group

The acetylamino moiety is introduced via acylation of 4-amino-2-oxy-furazan-3-carboxylic acid ethyl ester. OxymaPure (ethyl cyano(hydroxyimino)acetate) and N,N'-diisopropylcarbodiimide (DIC) form an active ester intermediate, enabling efficient coupling with acetyl chloride. The reaction proceeds at 0°C in dimethylformamide (DMF), with diisopropylethylamine (DIEA) as a base.

Procedure:

-

Preactivate the carboxylic acid with OxymaPure/DIC (1:1 ratio).

-

Add acetyl chloride and DIEA.

Yield: 86% under microwave-assisted conditions (80°C, 2 minutes).

Microwave vs. Conventional Heating

| Method | Time | Yield (%) | Purity (%) |

|---|---|---|---|

| Conventional | 12 h | 57 | 95 |

| Microwave-Assisted | 2 min | 86 | 98 |

Microwave irradiation accelerates reaction kinetics, minimizing side reactions.

Analytical Characterization

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

4-Acetamido-3-(ethoxycarbonyl)-1,2,5-oxadiazol-2-ium-2-olate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the oxadiazole ring into more reactive intermediates.

Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 4-Acetylamino-2-oxy-furazan-3-carboxylic acid ethyl ester exhibit significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting a potential role in developing new antibiotics. The minimum inhibitory concentration (MIC) values were determined using standard methods, demonstrating efficacy comparable to existing antibiotics .

Neuroprotective Effects

The compound has been explored for its neuroprotective properties. Preclinical studies have shown that derivatives of furazan compounds can inhibit key enzymes involved in neurodegenerative diseases such as Alzheimer's disease. For instance, compounds derived from 4-Acetylamino-2-oxy-furazan have been observed to reduce tau phosphorylation levels in vitro, indicating a mechanism that may protect against neurodegeneration .

Bioisosterism in Drug Design

The concept of bioisosterism is crucial in medicinal chemistry for modifying lead compounds to enhance their pharmacological profiles. Researchers have employed 4-Acetylamino-2-oxy-furazan as a bioisostere for nitro groups in drug design, which has led to improved selectivity and reduced toxicity in various drug candidates .

Case Study 1: Antibacterial Evaluation

In a study assessing the antibacterial activity of furazan derivatives, 4-Acetylamino-2-oxy-furazan showed promising results against Staphylococcus aureus and Escherichia coli. The study utilized broth microdilution techniques to determine MIC values, which revealed significant antibacterial action at concentrations as low as 12.5 µg/mL .

Case Study 2: Neuroprotective Mechanism Investigation

A preclinical investigation focused on the neuroprotective effects of furazan derivatives demonstrated that treatment with 4-Acetylamino-2-oxy-furazan resulted in a marked decrease in neuronal cell death in models of oxidative stress. The reduction of reactive oxygen species (ROS) and apoptosis markers was noted, suggesting its potential as a therapeutic agent for neurodegenerative conditions .

Mechanism of Action

The mechanism of action of 4-acetamido-3-(ethoxycarbonyl)-1,2,5-oxadiazol-2-ium-2-olate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Furazan Derivatives

4-(2-Hydroxy-ethylamino)-furazan-3-carboxylic acid (CAS 147194-40-9)

- Structure: Differs by replacing the acetylated amino group with a hydroxyethylamino substituent.

- Properties :

- Applications : Primarily studied for its solubility and hydrogen-bonding capabilities in drug delivery systems.

Ethyl 2-amino-6-phenyl-5-p-tolylazonicotinate

- Structure : Contains a pyridine core instead of a furazan ring, with phenyl and tolyl substituents.

- Synthesis: Formed via condensation of 3-oxo-3-arylpropagals with ethyl cyanoacetate under acidic conditions .

- Key Difference : The absence of the furazan ring reduces oxidative stability but enhances π-π stacking interactions in supramolecular chemistry.

Myristic Acid Ethyl Ester (CAS 124-06-1)

- Structure : A saturated fatty acid ethyl ester with a 14-carbon chain.

- Properties: Hydrophobicity: Higher than aromatic furazan esters due to the aliphatic chain. Applications: Used as a non-polar solvent and model compound for lipid membrane studies .

- Contrast: While 4-acetylamino-furazan ester is polar and reactive, myristic acid ethyl ester is inert and structurally optimized for lipid-phase studies.

Propionic Acid Ethyl Ester and Butyric Acid Ethyl Esters

Pharmacologically Active Analogues

5-Acetyl-2-amino-4-methylthiophene-3-carboxylic acid ethyl ester

- Structure : Features a thiophene ring instead of furazan, with acetyl and methyl groups.

- Bioactivity : Serves as a precursor for pyrazole and pyrimidine derivatives with antimicrobial and anticancer properties .

- Comparison : The thiophene core offers distinct electronic properties (e.g., lower aromatic stabilization energy) compared to furazan, influencing drug-receptor interactions.

Research Findings and Trends

- Thermal Stability : Furazan-based esters generally exhibit higher thermal stability than aliphatic esters (e.g., propionic acid ethyl ester) due to aromatic ring resonance .

- Bioactivity: The acetylated amino group in the target compound enhances bioavailability compared to non-acetylated analogues, as seen in pharmacokinetic studies of similar esters .

- Solubility: Hydrophilic substituents (e.g., hydroxyethylamino) increase water solubility but reduce membrane permeability, a trade-off critical in drug design .

Biological Activity

4-Acetylamino-2-oxy-furazan-3-carboxylic acid ethyl ester is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a furazan ring, which is known for its diverse biological activities. The presence of the acetylamino group enhances its pharmacological properties. The molecular formula is , and it has distinct chemical properties that influence its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Histone Deacetylase Inhibition : Research indicates that compounds with similar structures act as inhibitors of histone deacetylases (HDACs), which play a critical role in regulating gene expression. Inhibition of HDACs can lead to cell cycle arrest and apoptosis in cancer cells .

- Antimicrobial Activity : Compounds containing the furazan moiety have shown potential antimicrobial properties. They may disrupt bacterial cell walls or interfere with metabolic pathways essential for bacterial survival.

- Antioxidant Properties : The compound may exhibit antioxidant activity, helping to mitigate oxidative stress within cells, which is crucial for preventing various diseases, including cancer and neurodegenerative disorders.

Biological Activity Data

Case Study 1: HDAC Inhibition in Cancer Therapy

A study investigated the effects of this compound on triple-negative breast cancer cells. The results demonstrated significant inhibition of HDAC activity, leading to increased acetylation of histones and subsequent activation of tumor suppressor genes. This suggests a potential application in cancer therapy by reprogramming gene expression profiles .

Case Study 2: Antimicrobial Efficacy

In another study, the compound was tested against various bacterial strains. It displayed notable antimicrobial activity, particularly against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for developing new antibiotics .

Research Findings

Recent research highlights the versatility of this compound:

- In vitro studies have shown that this compound can significantly reduce cell viability in cancer cell lines through induction of apoptosis.

- In vivo studies are needed to further elucidate the pharmacokinetics and therapeutic efficacy in animal models.

Q & A

Basic: What are the standard synthetic routes for 4-Acetylamino-2-oxy-furazan-3-carboxylic acid ethyl ester, and how do reaction conditions influence product selectivity?

The compound is typically synthesized via condensation reactions involving 3-oxo-3-aryl-2-arylhydrazonopropanals and ethyl cyanoacetate in acetic acid with ammonium acetate. For example, adjusting the molar ratios of reactants or temperature can lead to divergent products: higher temperatures (e.g., 130°C) under pressure favor cyclization to form pyridazine derivatives, while milder conditions yield azonicotinic acid esters . Key variables include solvent polarity, catalyst type (e.g., ammonium acetate), and heating duration, which must be optimized to avoid side reactions like over-oxidation or polymerization .

Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR, IR) for furazan derivatives, particularly when substituents induce steric or electronic ambiguities?

Ambiguities arise due to the furazan ring's electron-deficient nature, which deshields adjacent protons and complicates NMR interpretation. For 4-Acetylamino-2-oxy-furazan derivatives, coupling 2D NMR techniques (e.g., HSQC, HMBC) with computational modeling (DFT calculations) can clarify assignments by correlating experimental shifts with predicted electronic environments . IR spectroscopy should focus on characteristic bands for the furazan ring (e.g., N–O stretching at 950–980 cm⁻¹) and ester carbonyl groups (~1740 cm⁻¹) .

Basic: What are the primary stability concerns for this compound during storage, and how should they be mitigated?

The compound is sensitive to hydrolysis (due to the ester group) and photodegradation (from the furazan ring). Storage recommendations include:

- Temperature : –20°C in airtight containers under inert gas (argon/nitrogen).

- Light : Amber glassware to block UV/visible light.

- Humidity : Use desiccants (silica gel) to prevent ester hydrolysis .

Advanced: How can researchers design experiments to optimize reaction yields for furazan derivatives under high-pressure conditions?

High-pressure synthesis (e.g., using Q-tube reactors) accelerates cyclization by reducing activation energy. To optimize yields:

- Pressure Range : 10–15 bar enhances molecular collisions without inducing side reactions.

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to stabilize transition states.

- Real-Time Monitoring : Use GC-MS or inline FTIR to track intermediate formation and adjust reaction time dynamically .

Basic: What methodologies are used to screen the biological activity of furazan-based compounds, and what are common assay pitfalls?

Primary assays include:

- Enzyme Inhibition : Fluorescence-based assays targeting COX-2 or kinases, with careful normalization to avoid interference from the compound’s autofluorescence.

- Cytotoxicity : MTT assays using multiple cell lines (e.g., HeLa, HEK293) to assess selectivity.

- Pitfalls : False positives may arise from thiol-reactive furazan intermediates; use control experiments with thiol quenchers (e.g., glutathione) .

Advanced: How can computational methods (e.g., DFT, molecular docking) elucidate the reactivity of the furazan ring in medicinal chemistry applications?

DFT calculations predict reaction pathways (e.g., ring-opening via nucleophilic attack) by analyzing frontier molecular orbitals (HOMO-LUMO gaps). Docking studies with target proteins (e.g., COX-2) reveal binding modes, highlighting the furazan ring’s role in π-π stacking or hydrogen bonding. Tools like AutoDock Vina and Gaussian 09 are recommended, with validation via SAR studies .

Basic: What purification strategies are effective for isolating this compound from complex reaction mixtures?

- Chromatography : Flash chromatography using ethyl acetate/hexane gradients (3:7 to 1:1) resolves ester derivatives.

- Recrystallization : Use ethanol/water mixtures (70:30) to exploit solubility differences.

- HPLC : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) for high-purity isolation .

Advanced: How can researchers address discrepancies in biological activity data between in vitro and in vivo models for furazan derivatives?

Discrepancies often stem from metabolic instability (e.g., ester hydrolysis in vivo) or poor bioavailability. Strategies include:

- Prodrug Design : Modify the ester group to enhance plasma stability.

- Pharmacokinetic Profiling : LC-MS/MS to monitor metabolite formation.

- Formulation : Use nanoemulsions or liposomes to improve solubility and tissue penetration .

Basic: What spectroscopic techniques are critical for confirming the structure of furazan-3-carboxylic acid derivatives?

- NMR : ¹H/¹³C NMR for substituent assignments; ¹⁵N NMR (if accessible) for furazan ring validation.

- HRMS : Exact mass analysis to confirm molecular formula.

- XRD : Single-crystal diffraction for unambiguous stereochemical determination .

Advanced: How can reaction path search algorithms (e.g., artificial force-induced reaction) improve the design of novel furazan-based compounds?

Tools like AFIR explore potential energy surfaces to identify low-energy pathways for ring functionalization. For example, predicting regioselectivity in electrophilic substitutions (e.g., nitration) or optimizing catalyst-substrate interactions. Integration with robotic synthesis platforms enables high-throughput validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.